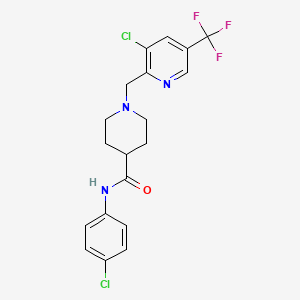
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid (4-chloro-phenyl)-amide
説明
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid (4-chloro-phenyl)-amide is a useful research compound. Its molecular formula is C19H18Cl2F3N3O and its molecular weight is 432.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid (4-chloro-phenyl)-amide, often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of molecules that interact with G protein-coupled receptors (GPCRs), which are critical in various physiological processes.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C17H18ClF3N3O2
- Molecular Weight : 454.3 g/mol
- IUPAC Name : 1-(4-chlorophenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl]piperazine
The biological activity of this compound is primarily linked to its interaction with GPCRs, specifically the GPR40 receptor, which plays a significant role in insulin secretion and glucose metabolism. Activation of GPR40 leads to increased intracellular calcium mobilization and protein kinase C (PKC) activation, enhancing insulin secretion from pancreatic β-cells .
Antagonistic and Agonistic Properties
Research has demonstrated that derivatives of this compound exhibit both agonistic and antagonistic properties towards the TRPV1 receptor, which is involved in pain sensation and inflammation. High-throughput screening identified several pyridinylpiperazine ureas that serve as TRPV1 ligands, indicating the potential for this compound in pain management therapies .
Structure-Activity Relationship (SAR)
A detailed exploration of the SAR revealed that modifications to the aromatic ring and the piperidine structure significantly impact biological activity. For instance, the introduction of trifluoromethyl groups enhances lipophilicity and receptor binding affinity .
In Vivo Efficacy
In vivo studies have shown that compounds similar to 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine derivatives exhibit significant glucose-lowering effects in diabetic models. The pharmacokinetic properties were optimized through structural modifications, leading to improved oral bioavailability and efficacy .
Toxicity Profile
The toxicity profile of this compound has been evaluated, indicating acute toxicity risks upon ingestion or skin contact. Safety data suggest that while the compound shows promise as a therapeutic agent, careful handling is required due to potential harmful effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClF3N3O2 |
| Molecular Weight | 454.3 g/mol |
| Purity | 95% |
| Toxicity | Harmful if swallowed/contact |
科学的研究の応用
Pharmacological Properties
Research indicates that this compound may exhibit significant pharmacological properties, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine can inhibit specific enzymes involved in cancer pathways, potentially leading to reduced tumor growth and proliferation. For instance, compounds with similar structures have shown promise as inhibitors of protein kinases and other enzymes critical in cancer progression .
- Anti-inflammatory Effects : The unique structural features of this compound may allow it to modulate inflammatory pathways. Some studies have demonstrated that piperidine derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Neuropharmacological Applications : Given the compound's ability to cross the blood-brain barrier, it may also be explored for neuropharmacological applications, including the treatment of neurodegenerative disorders or as an anxiolytic agent .
Case Studies
Several case studies illustrate the applications of this compound and its derivatives:
-
Case Study on Anticancer Activity :
- A study published in Medicinal Chemistry evaluated a series of piperidine derivatives, including those similar to the target compound, for their inhibitory effects on cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development into anticancer agents .
- Case Study on Anti-inflammatory Properties :
-
Neuropharmacological Research :
- A recent investigation focused on the neuroprotective effects of piperidine derivatives against oxidative stress-induced neuronal damage. The study concluded that certain structural modifications could enhance neuroprotective properties, indicating possible therapeutic uses for neurodegenerative conditions .
特性
IUPAC Name |
N-(4-chlorophenyl)-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F3N3O/c20-14-1-3-15(4-2-14)26-18(28)12-5-7-27(8-6-12)11-17-16(21)9-13(10-25-17)19(22,23)24/h1-4,9-10,12H,5-8,11H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJERBUUZRRXAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)CC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















